10-(Methoxymethoxy)-1-decene
Description
10-(Methoxymethoxy)-1-decene is a substituted α-olefin characterized by a methoxymethoxy (-OCH2OCH3) functional group at the 10th carbon position of a 1-decene backbone. Its molecular formula is C12H24O2, with a molar mass of 200.32 g/mol. This compound is structurally significant due to the methoxymethoxy group, which serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions .
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
10-(methoxymethoxy)dec-1-ene |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3H,1,4-12H2,2H3 |
InChI Key |
HHEAUVBMXHYPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 10-(Methoxymethoxy)-1-decene with structurally and functionally related compounds, based on available evidence and inferred properties:
Key Findings:
However, its bulkiness may reduce reactivity in polymerization compared to unsubstituted 1-decene . In contrast, Irisquinone (a methoxy-substituted benzoquinone) demonstrates redox activity critical for pharmaceutical applications, a property absent in non-aromatic analogs like this compound .
Industrial Relevance: 1-Decene’s trimer (C30H62) is a benchmark in lubricant production due to its resistance to thermal degradation.
Synthetic Challenges: While 1-methoxydecene is commercially available (CAS 79930-37-3), the synthesis of this compound would require regioselective etherification, likely via Williamson ether synthesis or acid-catalyzed protection, as seen in related phenol etherifications .
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